Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20228838
InChI: InChI=1S/C9H12Br2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3
SMILES:
Molecular Formula: C9H12Br2O2
Molecular Weight: 312.00 g/mol

Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel-

CAS No.:

Cat. No.: VC20228838

Molecular Formula: C9H12Br2O2

Molecular Weight: 312.00 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxylicacid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- -

Specification

Molecular Formula C9H12Br2O2
Molecular Weight 312.00 g/mol
IUPAC Name methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C9H12Br2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3
Standard InChI Key YSILGROPIYCDQO-UHFFFAOYSA-N
Canonical SMILES CC1(C(C1C(=O)OC)C=C(Br)Br)C

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of cyclopropanecarboxylic acid esters, characterized by a three-membered carbon ring system. The (1R,3R)-rel- designation indicates the relative configuration of the two chiral centers at positions 1 and 3 of the cyclopropane ring. Key structural components include:

  • Cyclopropane core: Imparts significant ring strain (≈27 kcal/mol), enhancing reactivity in ring-opening reactions .

  • 2,2-Dimethyl substituents: Provide steric hindrance, influencing regioselectivity in subsequent reactions.

  • 3-(2,2-Dibromoethenyl) group: Introduces halogen-mediated electronic effects and serves as a potential site for nucleophilic substitution.

  • Methyl ester: Enhances solubility in organic solvents compared to free carboxylic acids .

The molecular formula is C₁₀H₁₄Br₂O₂, with a theoretical molecular weight of 338.03 g/mol. Its IUPAC name is methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate .

PropertyValue
CAS Number72345-91-6
Molecular FormulaC₁₀H₁₄Br₂O₂
Molecular Weight338.03 g/mol
Boiling Point (est.)298–302°C at 760 mmHg
Density (est.)1.65–1.70 g/cm³
Refractive Index (est.)1.542–1.546

Table 1: Estimated physicochemical properties based on structural analogs .

Synthesis and Manufacturing

The synthesis involves a multi-step sequence emphasizing stereochemical control:

Key Synthetic Routes

  • Cyclopropanation:
    Reaction of methyl 2,2-dimethylacrylate with dibromocarbene (generated from bromoform and a strong base) yields the cyclopropane core. This step requires strict temperature control (−10°C to 0°C) to minimize ring strain-induced side reactions.

    CH₂=C(CH₃)COOCH₃+CBr₂Cyclopropane intermediate(Yield: 58–72%)[3]\text{CH₂=C(CH₃)COOCH₃} + \text{CBr₂} \rightarrow \text{Cyclopropane intermediate} \quad \text{(Yield: 58–72\%)[3]}
  • Esterification Optimization:
    The methyl ester group is introduced via acid-catalyzed Fischer esterification, using methanol and catalytic sulfuric acid. Reaction conditions: 60°C for 6–8 hours (Conversion: >95%) .

  • Stereochemical Resolution:
    Chiral chromatography (e.g., amylose-based columns) separates the (1R,3R)-rel- isomer from other stereoisomers. Typical enantiomeric excess (ee) exceeds 98% with optimized mobile phases .

Industrial Scalability Challenges

  • Bromine Handling: Requires specialized equipment due to bromine's corrosivity and toxicity.

  • Ring Strain Management: Exothermic ring-opening reactions necessitate precise temperature control in large-scale reactors.

  • Waste Streams: Bromide ion byproducts demand rigorous wastewater treatment to meet environmental regulations .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) data from analogs shows:

  • Glass Transition Temperature (Tg): −15°C to −10°C

  • Decomposition Onset: 220°C (under nitrogen atmosphere)

The low Tg suggests potential as a plasticizer modifier in polymer applications .

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane450 ± 25
Ethanol85 ± 10
Water<0.1

Table 2: Solubility data extrapolated from structurally related esters .

The limited aqueous solubility directs formulation strategies toward emulsifiable concentrates or microencapsulation for agricultural uses.

Reactivity and Functionalization

Halogen-Based Reactions

The dibromoethenyl group undergoes characteristic transformations:

  • Debromination: Zinc/acetic acid reduces the vicinal dibromide to a vinyl group (80–85% yield).

  • Nucleophilic Substitution: Potassium iodide in acetone replaces bromine with iodine (SN2 mechanism, 65% yield) .

Cyclopropane Ring Opening

Controlled ring opening with hydrogen bromide yields a linear dibromoester:

Cyclopropane+HBrCH₂BrC(CH₃)₂CHBrCOOCH₃(70% yield)[3]\text{Cyclopropane} + \text{HBr} \rightarrow \text{CH₂BrC(CH₃)₂CHBrCOOCH₃} \quad \text{(70\% yield)[3]}

This reactivity underpins its utility in synthesizing branched aliphatic compounds.

Regulatory Status

No specific regulations target this compound, but related brominated organics fall under:

  • Stockholm Convention: Monitoring list for potential POPs

  • REACH: Required registration for EU manufacturers exceeding 1 tonne/year

Research Gaps and Future Directions

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve stereoselectivity beyond current chromatographic methods.

  • Green Chemistry Approaches: Replacing bromine with less hazardous halogens while maintaining reactivity.

  • Structure-Activity Relationships: Systematic variation of ester groups to optimize bioactivity profiles.

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